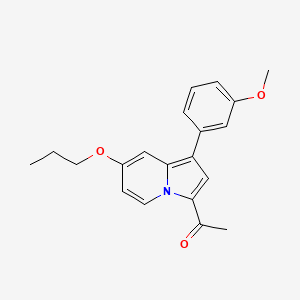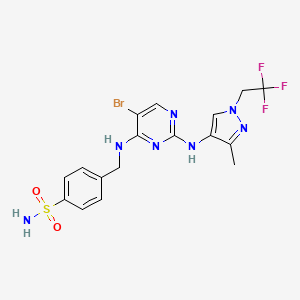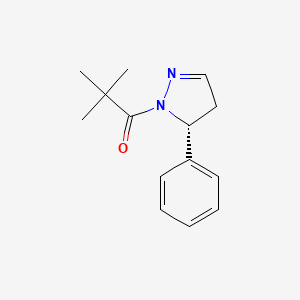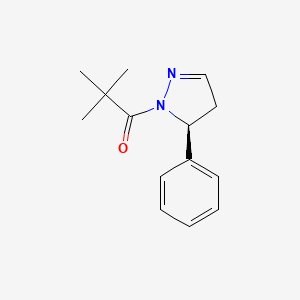![molecular formula C29H34ClN7O B607944 5-氯-4-(1H-吲哚-3-基)-N-[2-甲氧基-4-[4-(4-甲基哌嗪-1-基)哌啶-1-基]苯基]嘧啶-2-胺 CAS No. 1356962-34-9](/img/structure/B607944.png)
5-氯-4-(1H-吲哚-3-基)-N-[2-甲氧基-4-[4-(4-甲基哌嗪-1-基)哌啶-1-基]苯基]嘧啶-2-胺
描述
HG-14-10-04 is an inhibitor of anaplastic lymphoma kinase (ALK).
HG-14-10-04 is a novel potent and specific ALK inhibitor.
科学研究应用
Inhibitor of Anaplastic Lymphoma Kinase (ALK)
HG-14-10-04 is a potent inhibitor of anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . Abnormalities in ALK are associated with neuroblastoma, a type of nerve cancer .
Inhibitor of Mutant Epidermal Growth Factor Receptor (EGFR)
HG-14-10-04 is also a potent inhibitor of mutant EGFR . EGFR is a cell surface protein that binds to epidermal growth factor, and mutations in EGFR can lead to its constant activation, which can result in uncontrolled cell division .
Anticancer Research
Due to its inhibitory effects on ALK and mutant EGFR, HG-14-10-04 is used in anticancer research . It has shown potential in the treatment of cancers that exhibit abnormalities in these proteins .
Biochemical Research
HG-14-10-04 is used in biochemical research due to its interaction with various proteins . Its effects on these proteins can be studied to understand their role in various biological processes .
Drug Development
HG-14-10-04’s interactions with ALK and EGFR make it a potential candidate for drug development . It could potentially be used to develop drugs for the treatment of cancers related to these proteins .
Molecular Biology Studies
HG-14-10-04 can be used in molecular biology studies. Its interactions with various proteins can help in understanding the structure and function of these proteins .
作用机制
Target of Action
HG-14-10-04, also known as 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) . These proteins are key targets due to their crucial roles in cell growth and proliferation.
Mode of Action
HG-14-10-04 interacts with its targets by binding to the active sites of ALK and mutant EGFR, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathways affected by HG-14-10-04 are those downstream of ALK and EGFR. These include the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are involved in cell growth, proliferation, and survival .
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
By inhibiting ALK and mutant EGFR, HG-14-10-04 can potentially halt the growth and proliferation of cancer cells. This could lead to cell death and a reduction in tumor size .
Action Environment
The efficacy and stability of HG-14-10-04 can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can impact the compound’s effectiveness through potential drug-drug interactions .
属性
IUPAC Name |
5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNCLKDKCPYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025927 | |
| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(1H-indol-3-yl)-N-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidin-2-amine | |
CAS RN |
1356962-34-9 | |
| Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)


![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)
![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)
![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)


![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)